methyl 5-((3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Description

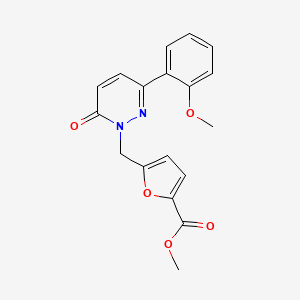

Methyl 5-((3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyridazinone core fused with a furan-2-carboxylate moiety via a methylene bridge. The pyridazinone ring (6-oxo-1,6-dihydropyridazine) is substituted at the 3-position with a 2-methoxyphenyl group, while the furan ring carries a methyl ester at the 2-position. The furan carboxylate moiety, commonly found in natural products, may contribute to hydrogen-bonding interactions or metabolic stability .

Properties

IUPAC Name |

methyl 5-[[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-15-6-4-3-5-13(15)14-8-10-17(21)20(19-14)11-12-7-9-16(25-12)18(22)24-2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWTWDRLWUKEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 5-((3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyridazine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-((3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-((3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyridazinone Core

Target Compound: The 3-position of the pyridazinone ring is substituted with a 2-methoxyphenyl group, an electron-donating substituent that may enhance π-π stacking interactions or modulate solubility.

- Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate (): Substituted with a thiophene and tosyl group. Tosyl groups improve crystallinity but may reduce metabolic stability compared to methoxy .

- Fluorinated Pyridazinones (): Compounds with trifluoromethyl or difluoroethyl groups exhibit increased lipophilicity and metabolic resistance. The target’s methoxyphenyl group offers less electronegativity but may improve solubility in polar solvents .

Substituent Effects on the Furan Ring

Target Compound : The furan-2-carboxylate group is linked via a methylene bridge, providing conformational flexibility.

- Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (): Hydroxymethyl and phenolic substituents enhance hydrogen-bonding capacity. The target’s lack of polar groups may reduce aqueous solubility but improve membrane permeability .

- Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate (): A simpler furan derivative with antimicrobial activity. The absence of a pyridazinone ring in this compound highlights the importance of the fused heterocyclic system in the target for targeted bioactivity .

Data Tables

Table 1: Structural and Functional Comparison of Pyridazinone-Furan Hybrids

Biological Activity

Methyl 5-((3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes various research findings related to the biological activity of this compound, focusing on its anticancer and antibacterial properties.

- Molecular Formula: C₁₈H₁₈N₄O₄

- Molecular Weight: 342.36 g/mol

- CAS Number: 1428349-93-2

Anticancer Activity

Research indicates that derivatives of furan compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study conducted by Weerachai Phutdhawong et al. (2019) assessed several furan derivatives for their anticancer properties using the MTT assay on cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero cells (normal kidney cells). The results indicated that certain derivatives demonstrated IC₅₀ values below 100 µg/mL against HeLa cells, suggesting promising anticancer potential .

Table 1: Anticancer Activity of Furan Derivatives

| Compound Name | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | HeLa | <100 |

| Other Derivative A | HepG2 | 62.37 |

| Other Derivative B | Vero | >100 |

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for its antibacterial efficacy. The disc diffusion method was employed to assess its activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values showed that certain derivatives had notable antibacterial activity, with some exhibiting MIC values as low as 250 µg/mL against pathogenic bacteria .

Table 2: Antibacterial Activity of Furan Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Bacillus subtilis | 300 |

Case Studies and Research Findings

- Study on Anticancer Effects : In a comparative study assessing various furan derivatives, this compound was highlighted for its selective toxicity towards cancerous cells while exhibiting less toxicity towards normal cells .

- Antibacterial Efficacy : A separate investigation into the antibacterial properties revealed that this compound was effective against multiple strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.